molecular formula C5H6BrNO B172939 2-Bromo-4,5-dimethyloxazole CAS No. 1240612-08-1

2-Bromo-4,5-dimethyloxazole

Cat. No. B172939
M. Wt: 176.01 g/mol
InChI Key: QDVISYCNCKXBLV-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethyloxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a bromine atom and two methyl groups attached to an oxazole ring. The synthesis method of 2-Bromo-4,5-dimethyloxazole involves several steps and requires specific reagents and conditions.

Scientific Research Applications

Organic Synthesis and Catalysis

2-Bromo-4,5-dimethyloxazole has been utilized in the synthesis and characterization of novel chemical complexes and ligands, demonstrating its versatility in organic synthesis and catalysis:

  • Synthesis of Bisoxazolines- and Pybox-Copper(II) Complexes : It has been used in the creation of binuclear and mononuclear complexes that are efficient in catalyzing α-amination of ketones and esters, showcasing an environmentally benign method with water as the only byproduct (Jia et al., 2014).
  • Thermal Rearrangement to 2-Bromoisocyanates : A study demonstrated the thermally induced rearrangement of 2-bromo-4-substituted oxazolines into 2-bromoisocyanates, achieving high selectivity and yields (Foltz et al., 2008).
  • Direct Coupling with N-Heterocyclic Carbenes : Research showed the coupling of 2-bromo-4,4-dimethyloxazoline with 1-mesityl imidazole, leading to a new class of C−N donor ligands for homogeneous catalysis (César et al., 2002).

Material Science and Coordination Chemistry

The compound has also found applications in the development of materials and coordination chemistry:

  • Synthesis of Organotellurium Compounds : A series of novel low-valent organotellurium compounds incorporating 2-[1-(3,5-dimethylphenyl)-2-naphthyl]-4,5-dihydro-4,4-dimethyloxazole were synthesized, highlighting the influence of steric effects and Te···N intramolecular nonbonded interactions on stabilization (Kandasamy et al., 2003).

Biochemical Processes

While the specific use of 2-Bromo-4,5-dimethyloxazole in biochemical processes was not directly found in the provided research articles, compounds with similar structures have been studied for their metabolic pathways, highlighting the broader interest in oxazole derivatives in biochemical research:

  • Metabolic Pathways of Psychoactive Designer Drugs : A study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) elucidated its metabolic pathways in humans, illustrating the relevance of brominated oxazole derivatives in pharmacological studies (Carmo et al., 2005).

properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVISYCNCKXBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622352
Record name 2-Bromo-4,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethyloxazole

CAS RN

1240612-08-1
Record name 2-Bromo-4,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,5-dimethyl-1,3-oxazole
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